

Application Notes and Protocols for Establishing DU-145 Xenografts in Mice

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Compound of Interest

Compound Name: DU-14

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These application notes provide a comprehensive guide to establishing subcutaneous xenograft models using the human prostate carcinoma cell line **DU-145** in immunocompromised mice. The protocols outlined below cover cell culture, animal preparation, tumor inoculation, and monitoring, designed to ensure reproducibility and robustness of the xenograft model for pre-clinical research.

Introduction

The **DU-145** cell line, derived from a metastatic brain lesion of a human prostate carcinoma, is a cornerstone model in prostate cancer research.[1] A key characteristic of **DU-145** cells is their androgen-independence, making them a valuable tool for studying castration-resistant prostate cancer (CRPC).[1] **DU-145** xenografts in immunocompromised mice, such as athymic nude or NOD-SCID mice, are widely used to evaluate the in vivo efficacy of novel therapeutic agents and to investigate the molecular mechanisms of tumor growth and metastasis.[2][3]

Data Presentation

The following tables provide a summary of key quantitative data and parameters for the successful establishment of **DU-145** xenografts.

Table 1: **DU-145** Cell Culture Parameters

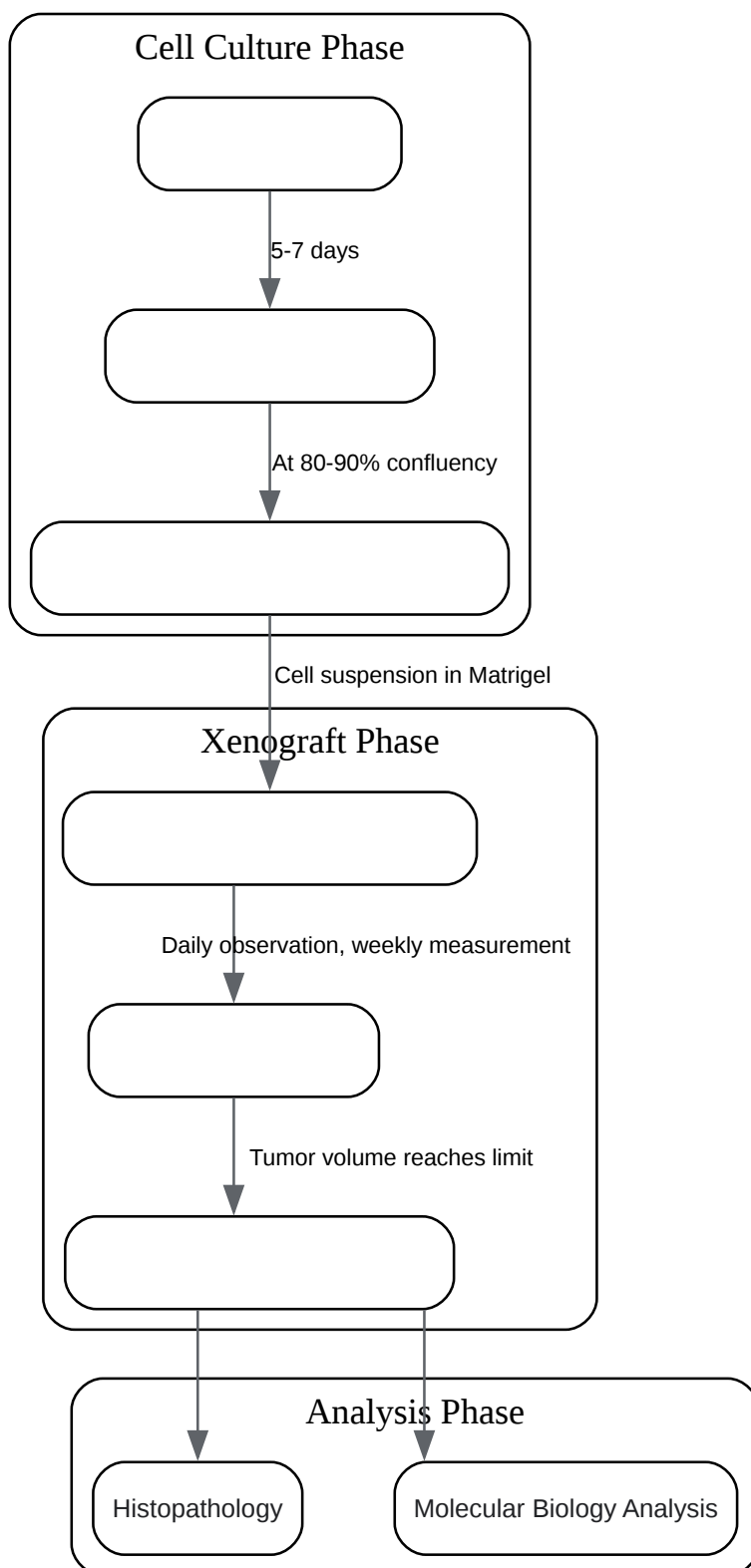
Parameter	Recommended Value	Notes
Growth Medium	EMEM or RPMI 1640	Supplemented with 10% FBS, 2 mM L-Glutamine.[1]
Culture Conditions	37°C, 5% CO ₂ in a humidified incubator.[1]	
Population Doubling Time	30 - 40 hours.[1]	
Seeding Density	2 x 10 ⁴ cells/cm ² . [1]	Results in a confluent monolayer in approximately 4 days.[1]
Passage Frequency	Every 3-4 days.[4][5]	Subculture when cells reach 80-90% confluency.[4][6]
Passage Number	Use between passages 5 and 25 post-thaw for xenografts.[4][5]	
Cell Viability for Injection	>90%[4], ideally >98%. [2]	Assessed by Trypan Blue exclusion assay.[2][4]

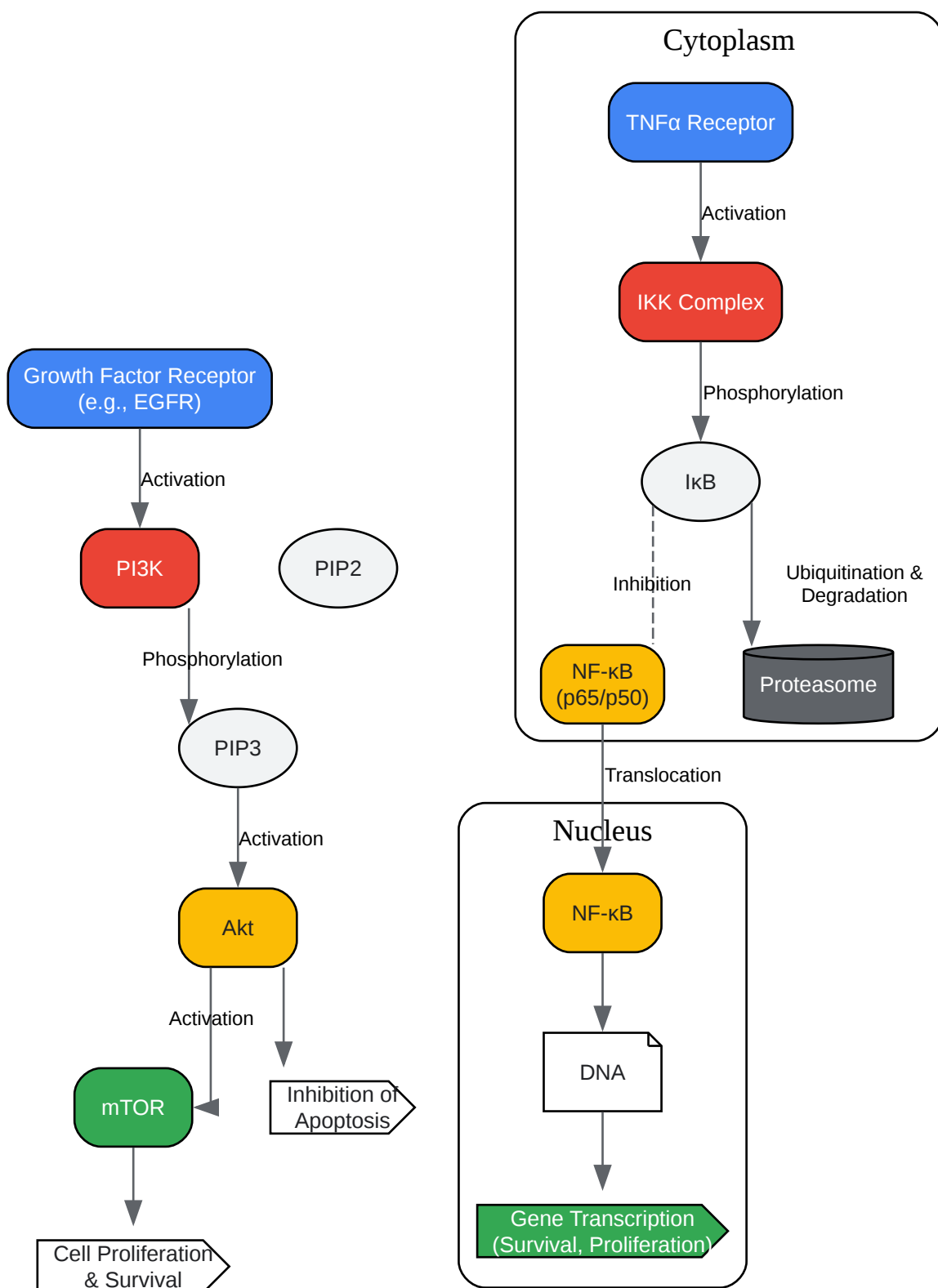
 Table 2: **DU-145** Xenograft Model Parameters

Parameter	Recommended Value	Notes
Animal Model	Athymic Nude (nu/nu) or NOD-SCID mice, 6-10 weeks old.[2]	
Inoculation Route	Subcutaneous (s.c.) injection into the flank.[2][7]	
Cell Number	1 - 2 x 10 ⁶ cells per mouse.[2][8]	
Injection Volume	100 - 200 µL.[2][7]	
Cell Suspension	Resuspend cells in serum-free medium (e.g., PBS or HBSS) with 50% Matrigel.[2][7]	Keep on ice to prevent Matrigel from solidifying.[7]
Time to Palpable Tumor	Variable, typically 1-2 weeks.[9]	
Tumor Monitoring	Digital calipers (2-3 times per week) or bioluminescence imaging.	Tumor volume (mm ³) = (Length x Width ²) / 2.
Endpoint	Tumor volume reaches pre-determined size (e.g., 1500-2000 mm ³).[2]	

Experimental Workflow

The following diagram illustrates the general workflow for establishing a **DU-145** xenograft model.





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